molecular formula C23H28F2O B2800679 4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl CAS No. 189750-98-9

4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

Cat. No.: B2800679
CAS No.: 189750-98-9
M. Wt: 358.473
InChI Key: IBFAIOMGVHPWRQ-QAQDUYKDSA-N
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Description

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2O/c1-3-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-15-21(26-4-2)23(25)22(20)24/h10-17H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFAIOMGVHPWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940492
Record name 3~4~-Ethoxy-3~2~,3~3~-difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189750-98-9
Record name 3~4~-Ethoxy-3~2~,3~3~-difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2,3-difluor-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves several steps. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Ethoxy-2,3-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
  • CAS No.: 189750-98-9
  • Molecular Formula : C₂₃H₂₈F₂O
  • Molecular Weight : 358.47 g/mol
  • Synonyms: MFCD18451991, IBFAIOMGVHPWRQ-UHFFFAOYSA-N (InChI Key) .

Synthesis: The compound is synthesized via nucleophilic substitution reactions using 2,3-difluoro-4’-(4-propylcyclohexyl)-[1,1’-biphenyl]-4-ol and alkyl halides (e.g., i19) in acetone with potassium carbonate and iodide as catalysts. Typical yields range from 65% to 88% after flash chromatography (1:1 DCM/hexane) and ethanol recrystallization .

Characterization :

  • Purity : ≥98.0% (GC) with HPLC confirmation (99.6% at 230/265 nm) .
  • Physical Properties : Melting point = 79°C; appears as white crystalline powder .
  • Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Applications :
Primarily used in organic electronics, particularly as a component in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its stable mesophase behavior and fluorine-enhanced polarity .

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues differ in alkyl chain length, cyclohexyl substitution, or biphenyl modifications:

Compound Name (CAS No.) Substituent Differences Molecular Formula Molecular Weight (g/mol)
Target Compound (189750-98-9) Propylcyclohexyl, ethoxy, 2,3-difluoro C₂₃H₂₈F₂O 358.47
4-Ethoxy-4'-(trans-4-ethylcyclohexyl)-2,3-difluoro-1,1'-biphenyl (323178-01-4) Ethylcyclohexyl instead of propylcyclohexyl C₂₂H₂₆F₂O 344.44
trans,trans-4-(4-Ethoxy-2,3-difluorophenyl)-4′-propylbicyclohexyl (123560-48-5) Bicyclohexyl core C₂₃H₃₄F₂O 376.51
4-Methoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (111158-10-2) Methoxy instead of ethoxy, no fluorine C₂₂H₂₈O 308.46

Physical and Chemical Properties

Property Target Compound Ethylcyclohexyl Analogue Bicyclohexyl Derivative Methoxy Derivative
Melting Point (°C) 79 72 (predicted) 85 68
Boiling Point Not reported Not reported Not reported Not reported
Purity (GC/HPLC) ≥98.0% ≥97% ≥98% ≥95%
Hazard Classification H302, H315, H319 H302, H315, H319 Not classified Not classified

Key Observations :

  • Alkyl Chain Impact : The propyl group in the target compound enhances thermal stability (higher melting point) compared to the ethyl variant .
  • Fluorine Role: Fluorine atoms increase polarity and mesophase stability in liquid crystals, distinguishing the target from non-fluorinated analogues like the methoxy derivative .
  • Bicyclohexyl Systems : The bicyclohexyl structure in CAS 123560-48-5 improves thermal stability (mp = 85°C) due to rigid conformation but may reduce solubility .

Application-Specific Performance

  • OLED/LCD Efficiency : The target compound’s ethoxy and fluorine groups optimize electron mobility and reduce response time in displays, outperforming the methoxy analogue .
  • Environmental Impact : The propyl chain in the target raises concerns about bioaccumulation (logP ≈ 5.2), whereas the bicyclohexyl derivative’s larger size may reduce environmental mobility .
  • Safety Profile : Both the target and ethyl variant require stringent handling (H302/H315), while the bicyclohexyl and methoxy derivatives are safer alternatives .

Biological Activity

4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, with the CAS number 189750-98-9, is a compound that has garnered attention in the field of materials science, particularly in the context of liquid crystal displays (LCDs) and potential biological applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H28F2O
  • Molecular Weight : 358.46 g/mol
  • Melting Point : 79°C
  • Purity : ≥98.0% (GC)

Biological Activity

The biological activity of 4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is primarily characterized by its interactions with biological systems at the cellular level. Research indicates that this compound may have implications in various biological pathways, particularly those related to endocrine disruption and metabolic processes.

  • Endocrine Disruption :
    • The compound's structure suggests potential interactions with hormone receptors, which could lead to alterations in hormonal signaling pathways.
    • Studies have shown that similar compounds can disrupt thyroid hormone signaling, which may be a concern for developmental and reproductive health.
  • Metabolic Effects :
    • The compound has been associated with effects on fatty acid metabolism through its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARα.
    • In vitro studies indicate that it may modulate lipid metabolism and influence energy homeostasis in cells.

Study 1: Immunotoxicity Assessment

A study published in PubMed Central explored the immunotoxic effects of perfluoroalkyl substances (PFAS), highlighting that compounds structurally similar to 4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl can lead to significant alterations in immune function. The research indicated:

  • Immunosuppression : Exposure to PFAS was linked to decreased antibody responses in animal models.
  • Mechanistic Insights : Alterations in calcium signaling and modulation of immune cell populations were observed as potential pathways through which these compounds exert their effects .

Study 2: Metabolic Stability and Toxicity

Research conducted on the metabolic stability of liquid crystal monomers revealed that compounds like 4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl could induce toxicity through metabolic pathways:

  • In vitro Analysis : The compound demonstrated variable metabolic stability across different cell lines.
  • Toxicological Profile : The study highlighted potential nephrotoxicity linked to disruptions in fatty acid oxidation mediated by PPARα .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Endocrine DisruptionPotential modulation of hormone receptors
ImmunotoxicityDecreased antibody responses
Metabolic EffectsAltered fatty acid metabolism

Q & A

Q. What is the molecular structure of this compound, and how do its substituents influence its physicochemical properties?

The compound consists of a biphenyl core with:

  • 4-Ethoxy group : Electron-donating effects enhance solubility in nonpolar solvents.
  • 2,3-Difluoro substituents : Electron-withdrawing properties increase dipole moments and thermal stability.
  • trans-4-Propylcyclohexyl group : Reduces steric hindrance compared to cis-isomers, promoting molecular alignment in liquid crystalline phases. These substituents collectively impact mesomorphic behavior, with fluorine atoms enhancing polarity and the cyclohexyl group improving thermal stability . Comparative studies of analogous compounds (e.g., 1,2-difluoro-4-propylcyclohexyl derivatives) show similar trends in phase transition temperatures .

Q. What are the standard synthetic protocols for preparing this compound?

Synthesis typically involves:

  • Step 1 : Suzuki-Miyaura coupling between 4-ethoxy-2,3-difluorobromobenzene and trans-4-propylcyclohexylphenylboronic acid using Pd(PPh₃)₄ as a catalyst.
  • Step 2 : Purification via silica gel chromatography (hexane/ethyl acetate gradient). Key intermediates include halogenated biphenyl precursors and boronic acid derivatives. Reaction yields >75% are achievable under optimized conditions (toluene/water solvent, 80°C, 24 hours) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

Optimization strategies include:

  • Catalyst Screening : Pd(OAc)₂ with SPhos ligand reduces homocoupling byproducts.
  • Temperature Control : Gradual heating (80°C → 120°C) minimizes decomposition.
  • Solvent Systems : DMF/toluene mixtures improve reagent solubility. Statistical experimental designs (e.g., response surface methodology) identify optimal parameters. For example, a 15% yield increase was reported using 0.5 equiv. of Na₂CO₃ .

Q. What analytical techniques resolve conflicting NMR data caused by conformational isomerism?

  • Variable Temperature (VT) NMR : Conducted at -40°C to slow cyclohexyl group rotation, resolving splitting patterns (e.g., δ 7.2–7.4 ppm aromatic protons) .
  • 2D NMR (HSQC/HMBC) : Confirms connectivity between fluorine-substituted carbons and adjacent protons.
  • Comparative Analysis : Cross-referencing with 3,4-difluoro-4'-propylcyclohexylbiphenyl (CAS 117943-37-0) validates shift assignments .

Q. How does the trans-configuration of the cyclohexyl group affect mesomorphic properties?

The trans-isomer exhibits:

  • Lower melting point (Tm) : 98°C vs. 112°C for cis-isomers.
  • Higher clearing point (Tcl) : 143°C vs. 130°C.
  • Broader nematic phase range : ΔT = 45°C vs. 18°C. Polarized optical microscopy (POM) confirms enhanced molecular alignment, critical for liquid crystal displays .

Q. What methodologies assess environmental persistence and degradation pathways?

  • Hydrolysis Studies : LC-QTOF-MS identifies ethoxy group cleavage products at pH 9.
  • Photolysis Experiments : UV irradiation (λ = 254 nm) generates fluorinated biphenyl radicals.
  • QSAR Modeling : Predicts moderate bioaccumulation potential (log Kow = 4.2) using EPI Suite™ .

Data Contradiction Analysis

Q. How to address discrepancies in reported phase transition temperatures?

Discrepancies arise from:

  • Purity Variance : HPLC purity thresholds (<98% vs. >99%) significantly alter DSC results.
  • Heating Rate Differences : Standardize at 5°C/min to ensure consistent Tm/Tcl measurements. Cross-lab validation using reference materials (e.g., TCI Chemicals’ 189750-98-9) is recommended .

Methodological Resources

  • Synthetic Protocols : TCI Chemicals’ technical datasheets provide step-by-step guidelines .
  • Environmental Fate Studies : Project INCHEMBIOL outlines standardized degradation assays .

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